Ripazepam
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Overview
Description
Ripazepam is a pyrazolodiazepinone derivative structurally related to certain benzodiazepine drugs, especially zolazepam. It has anxiolytic effects, meaning it is used to reduce anxiety . The IUPAC name for this compound is 1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one .
Preparation Methods
Ripazepam can be synthesized through various chemical routes. One common method involves the reaction of 1-ethyl-3-methyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one with phenylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the correct formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ripazepam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Scientific Research Applications
Ripazepam has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers explore its potential as a precursor for synthesizing other compounds.
Biology: In biological research, this compound is used to study its effects on various biological systems, particularly its anxiolytic properties.
Medicine: this compound’s primary application in medicine is as an anxiolytic agent. It is used to treat anxiety disorders and related conditions.
Mechanism of Action
Ripazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the brain. It acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the central nervous system, which is responsible for its anxiolytic properties .
Comparison with Similar Compounds
Ripazepam is structurally related to other benzodiazepine drugs, such as:
Zolazepam: Similar anxiolytic effects but different chemical structure.
Lorazepam: Known as Ativan, used for anxiety and sedation.
Clobazam: Used for anxiety and epilepsy, with less sedative effects compared to other benzodiazepines .
This compound is unique due to its specific chemical structure, which gives it distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
26308-28-1 |
---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C15H16N4O/c1-3-19-15-13(10(2)18-19)17-12(20)9-16-14(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,20) |
InChI Key |
YFHYNLHGFKXAIQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3 |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
26308-28-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ripazepam; CCRIS 552; CI-683; Cl-68; BRN 0819726; Pyrazapon. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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